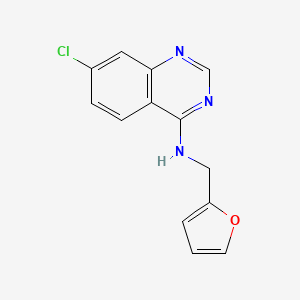
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine
Overview
Description
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine is a compound belonging to the quinazoline class, which is known for a wide range of biological activities. This compound, like its quinazoline counterparts, is synthesized through various chemical reactions, focusing on its unique molecular structure that contributes to its diverse chemical and physical properties.
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds closely related to N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, often involves condensing N-acyl anthranilic acids with primary aromatic amines using phosphorus trichloride in dry toluene. This method has been used to produce quinazolone derivatives with significant antibacterial, antifungal, and fishtoxic properties (Seshavataram & Subba Rao, 1977). Additionally, direct amination of quinazolin-4(3H)-ones using various nitrogen sources, including N,N-dimethylformamide, has been described for efficiently yielding 4-(dimethylamino)quinazolines at room temperature (Chen et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, is characterized by the presence of nitrogen-containing heterocyclic compounds. These compounds exhibit good biological activity due to their unique structure. The intermediate 2-amino-4-chlorobenzamide plays a critical role in synthesizing various quinazoline derivatives, highlighting the importance of molecular structure in determining the compound's chemical behavior and reactivity (Li-feng, 2011).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, including palladium-catalyzed amination, which has been utilized for synthesizing 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives. These reactions are optimized through various catalysts, ligands, bases, and solvents, demonstrating the compounds' versatility in chemical synthesis (Garlapati et al., 2012).
Physical Properties Analysis
The physical properties of quinazoline derivatives are closely linked to their molecular structure. The introduction of specific substituents can significantly alter these compounds' solubility and crystallization behavior. For example, fluorine-substituted quinazoline derivatives have shown improved solubility and potential anti-inflammatory activity, indicating that minor changes in the molecular structure can lead to significant differences in physical properties (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine and similar quinazoline derivatives are influenced by their reactivity in various chemical reactions. These compounds are involved in reactions such as oxidative synthesis and acid-catalyzed synthesis, which highlight their reactivity and potential for creating complex chemical structures. Such reactions are crucial for exploring the chemical properties and potential applications of these compounds (Fan et al., 2014).
Scientific Research Applications
Antibacterial, Antifungal, and Fishtoxic Properties
- Quinazolone derivatives, including those related to N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine, have been found to exhibit antibacterial, antifungal, and fishtoxic properties (Seshavataram & Rao, 1977).
Antagonistic Properties and Biological Test Systems
- These compounds have shown binding potency and antagonist activity in biological test systems, particularly when modified at specific sites (Francis et al., 1988).
Chemical Synthesis and Reactivity
- Various methods have been developed for synthesizing N-aryl heterocyclic substituted-4-aminoquinazoline compounds, highlighting the adaptability and reactivity of these molecules (Liu et al., 2006).
Pharmacological Screening
- Some quinazoline derivatives have been screened for antimicrobial, analgesic, and anti-inflammatory properties, showing potential for therapeutic applications (Dash et al., 2017).
Antifungal Agents
- Certain derivatives of N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine have demonstrated significant antifungal activity (Suvire et al., 2006).
Diuretic Agents
- A study on novel quinazolinone derivatives explored their potential as diuretic agents (Maarouf et al., 2004).
properties
IUPAC Name |
7-chloro-N-(furan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-9-3-4-11-12(6-9)16-8-17-13(11)15-7-10-2-1-5-18-10/h1-6,8H,7H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTCONAFMPUDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-quinazolinyl)-N-(2-furylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-1-[4-(2-pyridinyl)-1-piperazinyl]-1-propanone](/img/structure/B1223484.png)
![4-ethyl-5-methyl-N-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]-3-thiophenecarboxamide](/img/structure/B1223485.png)
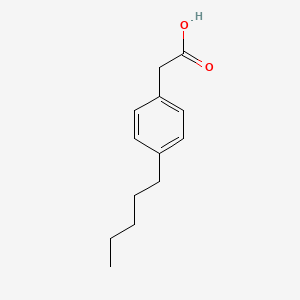
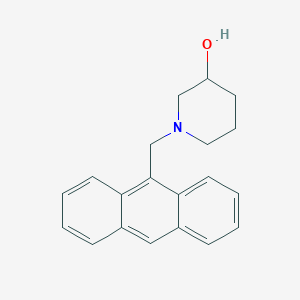

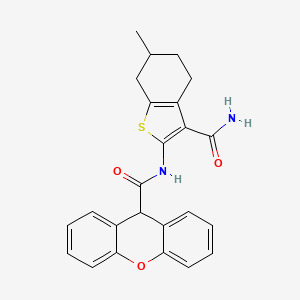
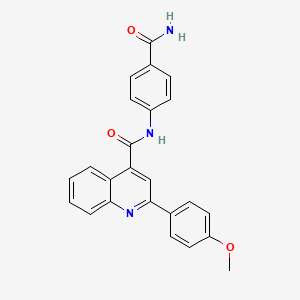
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B1223494.png)
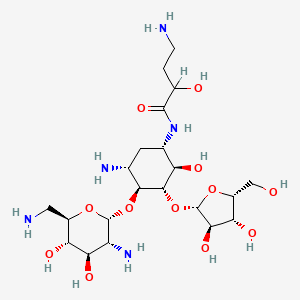
![2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1223496.png)
![N-[3-[2-[(4-methyl-2-pyridinyl)amino]-4-thiazolyl]phenyl]acetamide](/img/structure/B1223497.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1223502.png)
![N,N-dimethyl-3-[4-[(E)-[2-(4-methylpiperidin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide](/img/structure/B1223506.png)
![N-(4-bromophenyl)-2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223507.png)